3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine
Overview
Description
3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine: is a heterocyclic compound with the molecular formula C9H13ClN4 and a molecular weight of 212.68 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 3-position and a 4-methylpiperazin-1-yl group at the 6-position. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be derived from commercially available precursors.
Chlorination: The pyridazine ring is chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Substitution Reaction: The chlorinated pyridazine is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate or sodium hydride to introduce the 4-methylpiperazin-1-yl group at the 6-position.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridazine derivatives .
Scientific Research Applications
3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Pharmacology: The compound is studied for its potential pharmacological activities, including its effects on various biological targets.
Chemical Biology: It serves as a tool compound in chemical biology research to study the interactions of small molecules with biological macromolecules.
Industrial Applications: While less common, it may also be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular interactions involved are subjects of ongoing research .
Comparison with Similar Compounds
- 3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine
- 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine derivatives
Comparison:
Compared to similar compounds, this compound is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3-chloro-6-(4-methylpiperazin-1-yl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTMXNQTGZLFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427764 | |
Record name | 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27464-17-1 | |
Record name | 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.